N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
Description
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzodioxin core substituted with a hydroxyphenylmethyl group at position 7 and a 4-methylbenzenesulfonamide group at position 4.
Properties
Molecular Formula |
C22H21NO5S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,22-24H,11-12H2,1H3 |
InChI Key |
SCKBXDTUOHBMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(C4=CC=CC=C4)O)OCCO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxin core: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of a copper(I) iodide (CuI) catalyst and sodium bicarbonate (NaHCO3) in acetonitrile.
Introduction of the hydroxyphenylmethyl group: This step involves the reaction of the benzo[d][1,3]dioxin derivative with a hydroxyphenylmethyl reagent under appropriate conditions.
Attachment of the methylbenzenesulfonamide group: The final step involves the amidation of the intermediate product with a methylbenzenesulfonamide reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), or sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can form hydrogen bonds with biological molecules, while the benzo[d][1,3]dioxin core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide (CAS 713502-14-8)
- Structural Differences : This analog replaces the hydroxyphenylmethyl group at position 7 with an acetyl group.
- Physicochemical Properties: Molecular formula: C₁₇H₁₇NO₅S (vs. C₂₁H₂₁NO₅S for the target compound). Molecular weight: 347.39 g/mol (vs. 423.47 g/mol for the target compound) .
Triazole Derivatives with Sulfonamide Substituents ()
- Synthesis : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfonamide and aryl motifs but incorporate triazole rings instead of benzodioxin cores.
- Spectroscopic Data :
(E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide (Compound 7 in )
- Structural Similarities : Shares the dihydrobenzo[b][1,4]dioxin core but substitutes the sulfonamide group with an acrylamide moiety.
- Bioactivity : Demonstrated anti-neuroinflammatory activity in LPS-induced BV-2 microglial cells, highlighting the benzodioxin scaffold’s role in modulating inflammation .
- Key Differences : The absence of a sulfonamide group may reduce interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase), altering therapeutic applications.
N-(3,4-Difluorophenyl)-4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide ()
- Core Heterocycle : Features a benzoxazine ring instead of benzodioxin, introducing an additional oxygen atom and altering ring strain.
- Substituent Effects : The oxadiazole group may enhance metabolic resistance compared to the hydroxyphenylmethyl group in the target compound .
- Electronic Properties : The oxadiazole’s electron-withdrawing nature could modulate the sulfonamide’s acidity, affecting binding to biological targets.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. IR Spectral Data for Key Functional Groups ()
| Compound Type | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |
|---|---|---|---|
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |
| 1,2,4-Triazoles [7–9] | Absent | 1247–1255 | 3278–3414 |
Biological Activity
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex molecular structure characterized by a benzo[b][1,4]dioxin core, a sulfonamide group, and a hydroxymethyl phenyl substituent. The chemical formula can be represented as follows:
Structural Components
- Benzo[b][1,4]dioxin moiety : A fused ring system that contributes to the compound's lipophilicity and potential interactions with biological targets.
- Sulfonamide group : Known for its role in various pharmacological activities, including antibacterial and diuretic effects.
- Hydroxymethyl phenyl substituent : This group may enhance the compound's ability to interact with specific biological receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The results indicated that compounds with similar structures inhibited cell proliferation significantly more than controls. The mechanism of action was attributed to the induction of apoptosis through caspase activation pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| MAO-B | Competitive | 3.5 | |
| AChE | Mixed-type | 5.0 | |
| PARP1 | Non-competitive | 0.8 |
These findings suggest that the compound may exert its biological effects through multiple mechanisms, including enzyme inhibition that disrupts cellular signaling pathways.
Antioxidant Activity
In addition to anticancer properties, this compound has demonstrated antioxidant activity. Studies have shown that compounds with similar structural features can scavenge free radicals and reduce oxidative stress in cellular models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the benzo[b][1,4]dioxin core can significantly influence its potency and selectivity.
Key Findings
- Hydroxymethyl Group : Enhances solubility and may improve binding affinity to target enzymes.
- Sulfonamide Group : Essential for maintaining biological activity; modifications here can lead to changes in enzyme inhibition profiles.
- Phenyl Substituent : Variations in this group can affect lipophilicity and cellular uptake.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide?
The synthesis involves a two-step process:
Sulfonamide formation : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control (pH 9–10) using aqueous Na₂CO₃. This ensures selective sulfonylation of the amine group .
N-substitution : Use lithium hydride (LiH) as a catalyst in N,N-dimethylformamide (DMF) to introduce the hydroxy(phenyl)methyl group via alkyl/aryl halide intermediates. Reaction monitoring via TLC is critical to confirm completion .
Q. How can the structure of this compound be confirmed post-synthesis?
Employ a combination of spectral techniques:
- IR spectroscopy : Validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, benzodioxin C-O-C stretches at ~1250 cm⁻¹).
- ¹H NMR : Confirm substitution patterns (e.g., methyl group protons in the 4-methylbenzenesulfonamide moiety at δ ~2.4 ppm, aromatic protons in the benzodioxin ring at δ ~6.5–7.5 ppm).
- EIMS (Electron Ionization Mass Spectrometry) : Verify molecular weight and fragmentation patterns .
Q. What standard assays are used to evaluate its biological activity?
- Antibacterial activity : Use agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone inhibition diameters or MIC (Minimum Inhibitory Concentration) values .
- Enzyme inhibition : For α-glucosidase or acetylcholinesterase, employ spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis monitored at 405 nm). IC₅₀ values quantify inhibitory potency .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict reaction feasibility. For example:
Q. How to resolve contradictions in biological activity data across studies?
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, solvent, substituent effects) that influence bioactivity .
- Meta-analysis : Compare datasets using standardized protocols (e.g., normalized IC₅₀ values) and account for assay variability (e.g., enzyme batch differences) .
Q. What mechanistic insights exist for its enzyme inhibition?
Q. How to analyze structure-activity relationships (SAR) for derivatives?
Q. What advanced techniques improve yield in large-scale synthesis?
Q. How does hydrogen bonding influence its crystallographic structure?
Q. What multidisciplinary approaches integrate synthesis with computational and biological testing?
- Feedback loops : Use computational predictions (e.g., docking scores) to guide synthesis, then validate with enzyme assays. Iterate to refine molecular design .
Methodological Notes
- Experimental design : Prioritize fractional factorial designs to minimize runs while capturing critical interactions .
- Data validation : Cross-validate spectral data with computational simulations (e.g., NMR chemical shift prediction via ACD/Labs) .
- Ethical compliance : Adhere to institutional biosafety protocols for handling bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
